molecular formula C21H21ClF2N4O4 B1665812 Atecegatran CAS No. 917904-13-3

Atecegatran

Cat. No.: B1665812
CAS No.: 917904-13-3
M. Wt: 466.9 g/mol
InChI Key: QTUUCFVBSVJGOH-ZYMOGRSISA-N
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Chemical Reactions Analysis

Atecegatran metoxil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: this compound metoxil can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Atecegatran metoxil exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in blood coagulation. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a key step in the formation of blood clots. This inhibition reduces the risk of thromboembolic events, such as stroke and systemic embolism .

Comparison with Similar Compounds

Atecegatran metoxil is unique in its structure and mechanism of action compared to other thrombin inhibitors. Similar compounds include:

This compound metoxil stands out due to its specific chemical structure and the pathways it targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

917904-13-3

Molecular Formula

C21H21ClF2N4O4

Molecular Weight

466.9 g/mol

IUPAC Name

N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide

InChI

InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16?,17-/m1/s1

InChI Key

QTUUCFVBSVJGOH-ZYMOGRSISA-N

SMILES

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O

Isomeric SMILES

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O

Canonical SMILES

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atecegatran, metabolite of AZD0837;  atecegatran metoxil.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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